Technical Monograph: 5-Bromo-2-chlorobenzoic Acid
Technical Monograph: 5-Bromo-2-chlorobenzoic Acid
CAS Registry Number: 21739-92-4 Role: Critical Scaffold for SGLT2 Inhibitor Synthesis[1]
Part 1: Executive Summary & Structural Identity
As a Senior Application Scientist in pharmaceutical development, I classify 5-Bromo-2-chlorobenzoic acid not merely as a catalog reagent, but as a high-value "orthogonally functionalized" scaffold. Its utility lies in the distinct reactivity profiles of its three functional handles:
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Carboxylic Acid (C-1): Ready for esterification or amidation.
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Chlorine (C-2): Provides steric bulk and ortho-directing effects; generally inert under standard cross-coupling conditions, protecting the C-1 position's geometry.
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Bromine (C-5): The active site for palladium-catalyzed cross-coupling (Suzuki-Miyaura), essential for attaching the glucose-derivative pharmacophores found in gliflozins.
This guide characterizes the physical properties that dictate its handling, purification, and utility in GMP environments.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 5-Bromo-2-chlorobenzoic acid |
| CAS Number | 21739-92-4 |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
| SMILES | OC(=O)C1=CC(Br)=CC=C1Cl |
| Appearance | White to off-white crystalline powder |
Part 2: Physicochemical Characterization
The physical behavior of this compound is dominated by the interplay between the carboxylic acid dimer network and the electron-withdrawing halogen substituents.
Thermal & Thermodynamic Properties
| Property | Value | Technical Insight (The "Why") |
| Melting Point | 154 – 156 °C | High MP indicates strong intermolecular hydrogen bonding (dimerization) typical of benzoic acids. The crystal lattice is further stabilized by halogen-halogen interactions. |
| Boiling Point | 324.5 °C (Predicted) | Decomposition often precedes boiling; sublimation may occur under high vacuum. |
| Density | ~1.73 g/cm³ | High density attributed to heavy halogen atoms (Br, Cl) packing efficiently in the crystal lattice. |
| Flash Point | >150 °C | Non-volatile solid; low flammability risk under standard conditions. |
Solubility & Lipophilicity
Understanding the solubility profile is critical for process chemists designing recrystallization steps (e.g., for Dapagliflozin intermediates).
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Water Solubility: Low (2.63 g/L @ 20°C).[2][3] The hydrophobic halogens counteract the hydrophilic carboxyl group.
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pKa (Acidity): 2.49 ± 0.25 .[2][3]
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Mechanism:[4] This is significantly more acidic than benzoic acid (pKa 4.2). The ortho-chloro substituent exerts a steric effect that twists the carboxyl group out of coplanarity with the benzene ring, reducing resonance stabilization of the neutral acid while the inductive electron-withdrawal (-I effect) of both Cl and Br stabilizes the carboxylate anion.
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LogP: 2.79 . Indicates moderate lipophilicity.
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Preferred Solvents:
Part 3: Structural Dynamics & Reactivity Visualization
The following diagram illustrates the electronic and steric forces that define the molecule's reactivity profile.
Figure 1: Structural Activity Map. The C-2 Chlorine modulates acidity via steric twisting, while the C-5 Bromine serves as the primary site for catalytic attachment.
Part 4: Analytical Protocols (Quality Control)
To ensure the integrity of this starting material for drug development, specific analytical methods must be employed. Standard methods often fail due to the compound's acidity and halogenated nature.
HPLC Method (Self-Validating)
Standard C18 methods may result in peak tailing due to the ionization of the carboxylic acid.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Acidification suppresses ionization, keeping the molecule neutral and sharpening the peak.
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Mobile Phase B: Acetonitrile.[6]
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Gradient: 40% B to 90% B over 15 minutes.
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Detection: UV @ 230 nm (Strong absorption due to conjugated aromatic system).
1H-NMR Interpretation (DMSO-d6)
The proton NMR spectrum is distinct and allows for rapid identification of regioisomers (e.g., 4-bromo vs 5-bromo).
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δ 13.5 ppm (Broad, s): Carboxylic acid proton (-COOH). Note: Often invisible if wet DMSO is used.
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δ 7.96 ppm (d, J=2.4 Hz): Proton at C-6 (Ortho to COOH, Meta to Br). The doublet arises from meta-coupling with H-4.
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δ 7.75 ppm (dd, J=8.5, 2.4 Hz): Proton at C-4. Split by H-3 (ortho) and H-6 (meta).
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δ 7.53 ppm (d, J=8.5 Hz): Proton at C-3 (Ortho to Cl).
Part 5: Synthetic Utility (SGLT2 Inhibitor Pathway)
This compound is the industry-standard starting material for Dapagliflozin and Empagliflozin .[1] The workflow below demonstrates its transformation.
Figure 2: Simplified Synthetic Pathway. The 5-Bromo moiety remains intact in early steps or is coupled depending on the specific patent route (e.g., BMS vs. generic routes).
Part 6: Safety & Handling (MSDS Summary)
While not highly toxic, the compound is a potent irritant.
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Hazard Statements:
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Handling Protocol:
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Use Nitrile gloves (0.11 mm thickness minimum).
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Work within a fume hood to avoid inhaling fine crystalline dust.
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Incompatibility: Strong oxidizing agents and strong bases (exothermic neutralization).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33127, 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
- Ren, J., et al. (2014).Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry.
Sources
- 1. Dapagliflozin Intermediate 21739-92-4 from China manufacturer - Rocky Union Trade Limited [rockypharm.hk]
- 2. lookchem.com [lookchem.com]
- 3. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 4. A12218.30 [thermofisher.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 7. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
